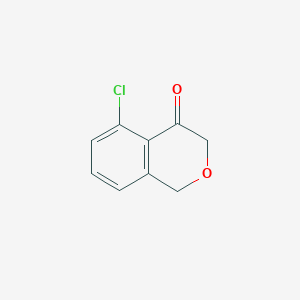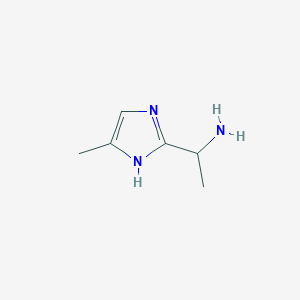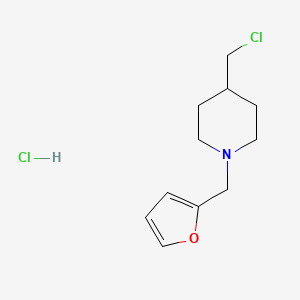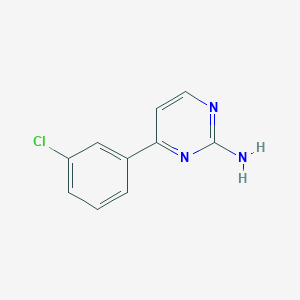
5-Chloro-4-isochromanone
Overview
Description
5-Chloro-4-isochromanone is a chemical compound belonging to the class of isochromanones, which are oxygen-containing heterocycles. Isochromanones are significant due to their presence in various natural products and their broad range of biological and pharmaceutical activities
Mechanism of Action
Target of Action
Isochromanones are the core structure of many active natural products . .
Mode of Action
Isochromanones in general are synthesized via various chemical reactions .
Biochemical Pathways
Isochromanones are synthesized via oxidative [4 + 2] cyclization of pyrocatechuic acid with various substituted styrenes
Biochemical Analysis
Biochemical Properties
5-Chloro-4-isochromanone plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with multicopper oxidase (MCO) enzymes, which are involved in oxidative reactions . The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to catalytic reactions that produce specific biochemical outcomes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in oxidative stress responses and metabolic pathways . Additionally, it has been observed to alter cellular metabolism by influencing the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For example, it has been reported to inhibit certain oxidase enzymes, thereby affecting the oxidative stress response in cells . These interactions often lead to changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions but may degrade under extreme conditions such as high temperature or pH . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce oxidative stress and alter cellular metabolism over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate metabolic pathways effectively. At high doses, it may induce toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been noted, where specific dosages lead to significant changes in cellular functions and metabolic pathways.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to influence the activity of enzymes involved in oxidative metabolism, leading to changes in the levels of specific metabolites . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake and distribution within cells . Additionally, its localization and accumulation in specific tissues can influence its biochemical effects and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is often directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localizations can affect its interactions with biomolecules and its overall biochemical activity within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-isochromanone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the oxidative cyclization of pyrocatechuic acid with substituted styrenes using multicopper oxidase enzymes . This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods: Industrial production of this compound may involve the use of metal-catalyzed reactions, such as palladium-catalyzed coupling reactions. These methods are scalable and can produce the compound in large quantities with high purity .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-4-isochromanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups at various positions on the isochromanone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.
Major Products:
Scientific Research Applications
5-Chloro-4-isochromanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Due to its biological activity, it is investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals
Comparison with Similar Compounds
Isochromanone: The parent compound without the chlorine substitution.
4-Chromanone: A structurally related compound with a similar core structure.
3,4-Dihydroisocoumarin: Another related compound with a hydrogenated C(3)-C(4) bond.
Uniqueness: 5-Chloro-4-isochromanone is unique due to the presence of the chlorine atom at the 5th position, which enhances its chemical reactivity and potential biological activities. This substitution can lead to different pharmacological properties compared to its non-chlorinated counterparts .
Properties
IUPAC Name |
5-chloro-1H-isochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-7-3-1-2-6-4-12-5-8(11)9(6)7/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDMHPZMRHVRGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=O)CO1)C(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{1-[2-(5-Chlorothiophen-2-yl)-2-oxoethyl]cyclohexyl}acetic acid](/img/structure/B1455227.png)


![Methyl 7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1455231.png)


![3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1455235.png)


![(3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B1455241.png)



